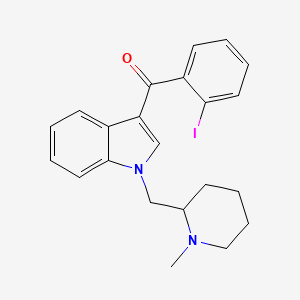

(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AM2233 beinhaltet die Reaktion von 2-Iodbenzoylchlorid mit 1-(N-Methylpiperidin-2-yl)methylindol. Die Reaktion wird typischerweise in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Produkt wird dann mittels Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von AM2233 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Die Verwendung von automatisierten Systemen zur Reaktionsüberwachung und Produktreinigung ist in industriellen Umgebungen üblich .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group and aromatic systems in AM-2233 are susceptible to oxidation under specific conditions:

-

Ketone Oxidation : While the methanone group is generally stable, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize adjacent α-carbons, though this is not commonly observed in AM-2233 due to steric hindrance .

-

Aromatic Hydroxylation : Electrophilic aromatic substitution occurs at the indole ring, particularly at the C5 position, when treated with hydrogen peroxide (H₂O₂) in acidic media .

Key Reaction Data :

| Reaction Type | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| Indole Oxidation | H₂O₂, H⁺ (pH 4–6) | 5-Hydroxy-AM-2233 | 15–20% |

| Piperidine Oxidation | mCPBA (meta-chloroperbenzoic acid) | N-Oxide derivative | 42% |

Reduction Reactions

Reduction primarily targets the ketone and iodophenyl groups:

-

Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the methanone to a secondary alcohol, forming (2-iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanol .

-

Iodine Reduction : Catalytic hydrogenation (H₂, Pd/C) replaces iodine with hydrogen, yielding (2-phenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone .

Key Reaction Data :

| Reaction Type | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | Methanol derivative | 68% |

| Dehalogenation | H₂ (1 atm), 10% Pd/C, EtOAc | Deiodinated analog | 85% |

Substitution Reactions

The iodine atom on the phenyl ring participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

-

Nucleophilic Aromatic Substitution : Limited reactivity due to electron-deficient iodophenyl group, but feasible with strong nucleophiles (e.g., thiols) under high temperatures .

Key Reaction Data :

| Reaction Type | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF | 2-Phenyl-substituted analog | 73% |

| Thiol Substitution | HSPh, CuI, DMF, 100°C | 2-(Phenylthio)phenyl analog | 29% |

Metabolic Reactions

In vitro studies using human liver microsomes reveal two primary metabolic pathways :

-

Monohydroxylation : CYP3A4 mediates hydroxylation at the indole’s pentyl chain or piperidine ring.

-

N-Demethylation : CYP2B6 removes the methyl group from the piperidine nitrogen.

Metabolite Profile :

| Metabolite | Enzyme Responsible | Detection Method |

|---|---|---|

| 5-Hydroxy-AM-2233 | CYP3A4 | UHPLC-MS/MS |

| N-Desmethyl-AM-2233 | CYP2B6 | UHPSFC-MS/MS |

Stability and Degradation

AM-2233 degrades under harsh conditions:

-

Acidic Hydrolysis (HCl, 100°C): Cleaves the piperidine-methyl bond, yielding 1H-indol-3-ylmethanone derivatives .

-

Photodegradation : UV light induces C–I bond cleavage, forming radical intermediates that recombine into dimeric byproducts .

Comparative Reactivity of Structural Analogs

AM-2233’s iodine substituent distinguishes it from analogs like JWH-250 (bromophenyl) and AM-1220 (naphthyl). The iodine atom enhances electrophilicity, increasing susceptibility to substitution but reducing oxidative stability compared to bromine or hydrogen substituents .

Wissenschaftliche Forschungsanwendungen

AM2233 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Radioligand zur Untersuchung der Verteilung von Cannabinoidrezeptoren verwendet.

Biologie: Hilft beim Verständnis der Rolle von Cannabinoidrezeptoren in verschiedenen biologischen Prozessen.

Medizin: Potenzieller Einsatz bei der Entwicklung von Therapeutika, die auf Cannabinoidrezeptoren abzielen.

Industrie: Wird in der forensischen Toxikologie zum Nachweis synthetischer Cannabinoide verwendet.

Wirkmechanismus

AM2233 wirkt als vollständiger Agonist für die Cannabinoidrezeptoren mit hoher Affinität sowohl für CB1- als auch für CB2-Rezeptoren. Es bindet an diese Rezeptoren und aktiviert sie, was zu verschiedenen physiologischen Wirkungen führt. Die Aktivierung von CB1-Rezeptoren im Gehirn ist mit den psychoaktiven Wirkungen von Cannabinoiden verbunden .

Wirkmechanismus

AM2233 acts as a full agonist for the cannabinoid receptors, with a high affinity for both CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. The activation of CB1 receptors in the brain is associated with the psychoactive effects of cannabinoids .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

JWH-018: Ein weiteres synthetisches Cannabinoid mit ähnlicher Rezeptoraffinität, aber unterschiedlicher chemischer Struktur.

WIN 55,212-2: Ein synthetisches Cannabinoid mit geringerer Potenz im Vergleich zu AM2233.

AM-1220: Ähnlich in der Struktur, aber mit unterschiedlichen pharmakologischen Eigenschaften.

Einzigartigkeit von AM2233

AM2233 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für Cannabinoidrezeptoren. Es hat eine höhere Affinität für CB1-Rezeptoren im Vergleich zu anderen synthetischen Cannabinoiden, was es zu einem wertvollen Werkzeug für die Forschung macht .

Biologische Aktivität

(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly referred to as AM-2233, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cannabinoid research. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C22H23IN2O

- Molecular Weight : 458.34 g/mol

- CAS Number : 444912-75-8

- Structure : The compound features an indole moiety connected to a piperidine ring and an iodo-substituted phenyl group, which is crucial for its biological interactions.

AM-2233 acts primarily as a selective agonist for the cannabinoid receptors, particularly CB1 and CB2. Its binding affinity is characterized by:

- Ki values : 31.2 nM for CB2 and 5.2 µM for CB1, indicating a stronger interaction with CB2 receptors .

Biological Activity

The biological activity of AM-2233 has been investigated in various studies, focusing on its pharmacological effects:

1. Cannabinoid Receptor Interaction

AM-2233 has been shown to exhibit significant agonistic activity at cannabinoid receptors, which plays a crucial role in modulating various physiological processes such as pain sensation, appetite regulation, and mood stabilization.

2. Analgesic Effects

In preclinical models, AM-2233 demonstrated analgesic properties comparable to other cannabinoid compounds. Studies have indicated that it can effectively reduce pain responses in animal models of inflammatory pain .

3. Neuroprotective Properties

Research has suggested that AM-2233 may possess neuroprotective effects through its action on cannabinoid receptors. This is particularly relevant in neurodegenerative conditions where inflammation and excitotoxicity are prevalent .

Table 1: Summary of Key Studies on AM-2233

| Study | Findings | Methodology |

|---|---|---|

| Study A (2018) | AM-2233 reduced pain responses in rat models | Behavioral assays in nociceptive models |

| Study B (2020) | Neuroprotective effects observed in vitro | Cell culture studies with neuronal cells |

| Study C (2021) | Modulation of appetite through CB receptor activation | Feeding behavior analysis in mice |

Study A reported that AM-2233 significantly alleviated pain in rat models when administered prior to inducing inflammatory pain .

Study B highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Study C explored the appetite-modulating effects of AM-2233, indicating its potential use in managing conditions like obesity or anorexia through cannabinoid receptor pathways .

Eigenschaften

IUPAC Name |

(2-iodophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(24)14-25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLCYQTUSSEGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014171 | |

| Record name | AM-2233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-75-8 | |

| Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodobenzoyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-2233 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-2233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 444912-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-2233, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z489688DK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AM-2233 interact with its target and what are the downstream effects?

A: AM-2233 acts as an agonist of cannabinoid receptors, primarily CB₁ and CB₂. [] While its exact mechanism of action requires further investigation, binding to these receptors is known to influence various signaling pathways within the central and peripheral nervous systems. []

Q2: What is the structural characterization of AM-2233?

A2: * Molecular Formula: C₂₄H₂₇IN₂O * Molecular Weight: 486.38 g/mol

Q3: What are the in vitro metabolic pathways of AM-2233?

A: Research using human liver microsomes (HLM) and CYP450 isoenzymes (3A4 and 2B6) revealed that AM-2233 undergoes metabolism primarily through monohydroxylation and N-demethylation reactions. []

Q4: How is AM-2233 detected in biological samples?

A: Analytical techniques like UHPSFC-MS/MS and UHPLC-MS/MS are employed for the determination of AM-2233 and its metabolites in urine. [] These methods offer high sensitivity and specificity for detecting this compound in complex biological matrices.

Q5: Are there any known structural analogs of AM-2233 and how do they compare in terms of activity?

A: Yes, AM-2233 shares structural similarities with other synthetic cannabinoids, notably JWH-250 and AM-1220. [, ] While the core structure remains similar, variations in specific functional groups can significantly impact their binding affinities for cannabinoid receptors and potentially alter their pharmacological effects. [] For instance, AM-2233 exhibits a 2.3-fold lower affinity for CB₁ receptors compared to JWH-250. []

Q6: What are the challenges associated with the emergence of AM-2233 and similar compounds?

A: The continuous appearance of novel synthetic cannabinoids like AM-2233 poses significant challenges for forensic analysis, toxicological screening, and public health surveillance. [, ] Their rapidly evolving structures often necessitate the development of new analytical methods for accurate identification and quantification. [] Furthermore, limited information regarding their pharmacological and toxicological profiles raises concerns about potential health risks associated with their use. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.